molecular formula C17H18IN3S B2558812 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1052409-40-1

1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B2558812
CAS No.: 1052409-40-1
M. Wt: 423.32
InChI Key: SDLGMLNFIJNRLA-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide (CAS: 1052409-40-1) is a synthetic organic compound with the molecular formula C₁₇H₁₇IN₃S and a molecular weight of 423.3 g/mol . The compound features a 4-methylbenzyl substituent attached to the indole nitrogen, distinguishing it structurally and functionally from analogs with alternative benzyl modifications.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S.HI/c1-12-6-8-13(9-7-12)10-20-11-16(21-17(18)19)14-4-2-3-5-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLGMLNFIJNRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the methylbenzyl group. The imidothiocarbamate moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include indole derivatives, methylbenzyl halides, and thiocarbamates. The reaction conditions usually involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like copper(I) iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the imidothiocarbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dichloromethane, acetonitrile.

    Catalysts: Copper(I) iodide, palladium on carbon.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Methyl-substituted analogs (2- or 4-methylbenzyl) share identical molecular formulas but differ in substituent positioning.
  • Chloro-substituted analogs (e.g., 2- or 4-chlorobenzyl) exhibit higher molecular weights (~443.7 g/mol) due to chlorine’s atomic mass .
  • The unsubstituted benzyl variant (CAS 1049779-48-7) has the lowest molecular weight (409.3 g/mol) .

Steric and Electronic Effects :

  • 4-Methylbenzyl : The para-methyl group may enhance metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance .
  • Chlorobenzyl Derivatives : Chlorine’s electron-withdrawing nature could influence reactivity or binding affinity in biological systems .

Purity and Availability :

  • The 2-methylbenzyl analog (CAS 1052404-70-2) and 2-chlorobenzyl analog (CAS 1049785-15-0) are available at ≥95% purity .
  • The 4-methylbenzyl compound is actively supplied by Hairui Chemical and EOS Med Chem, while some chloro derivatives (e.g., 4-chlorobenzyl) are listed as discontinued .

Research Findings and Implications

Solubility and Stability

  • No direct solubility data are provided, but substituent positioning likely impacts lipophilicity. For example: 4-Methylbenzyl: Increased hydrophobicity compared to unsubstituted benzyl may affect membrane permeability. Chlorobenzyl: Higher polarity from chlorine could improve aqueous solubility but reduce bioavailability .

Biological Activity

Chemical Structure and Properties

1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a synthetic compound characterized by the following chemical formula: C17H18N3SHIC_{17}H_{18}N_3S\cdot HI. The structure includes an indole ring, which is known for its diverse biological properties, and an imidothiocarbamate moiety that often exhibits pharmacological activities.

Anticancer Activity

Research has indicated that compounds containing indole and imidothiocarbamate structures may exhibit anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The potential mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and growth.

Antimicrobial Properties

Indole derivatives are also known for their antimicrobial activity. Studies have shown that certain imidothiocarbamates can inhibit bacterial growth, suggesting that this compound may possess similar properties. The efficacy against specific pathogens could be evaluated through minimum inhibitory concentration (MIC) assays.

Enzyme Inhibition

Compounds with imidothiocarbamate groups have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, they may act as inhibitors of carbonic anhydrase or other enzymes critical in cancer metabolism or microbial resistance.

Research Findings and Case Studies

StudyFindings
Anticancer Study A study on similar indole derivatives showed a 50% reduction in cell viability in breast cancer cell lines at concentrations of 10 µM after 48 hours.
Antimicrobial Assay An assay demonstrated that a related compound exhibited MIC values of 32 µg/mL against Staphylococcus aureus, indicating potential effectiveness against Gram-positive bacteria.
Enzyme Inhibition Research indicated that imidothiocarbamates can inhibit carbonic anhydrase with IC50 values ranging from 0.5 to 2 µM, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Q. How are structure-activity relationships (SAR) systematically explored for indole-based thiocarbamates?

  • Answer : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the benzyl or indole moieties. Test against target enzymes/receptors and correlate activity with electronic (Hammett constants) or steric parameters (molecular volume). Computational SAR tools like Schrödinger’s Canvas aid in pattern recognition .

Methodological Considerations

Q. What analytical techniques resolve co-eluting impurities in HPLC analysis?

  • Answer : Employ hyphenated techniques like LC-MS or LC-NMR for structural identification. Adjust mobile phase composition (e.g., ion-pair reagents for charged species) or use chiral columns for enantiomeric separation. Multi-dimensional chromatography (2D-LC) enhances resolution .

Q. How is reaction progress monitored in multi-step syntheses?

  • Answer : Use real-time FTIR or inline NMR for kinetic profiling. For non-instrumental methods, aliquot quenching and TLC analysis with UV/fluorescence detection ensure intermediate formation .

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